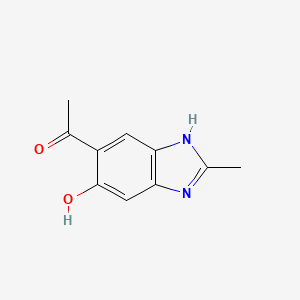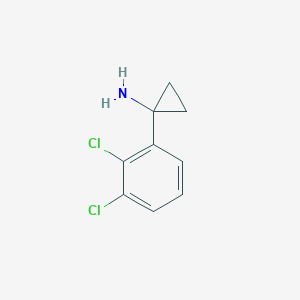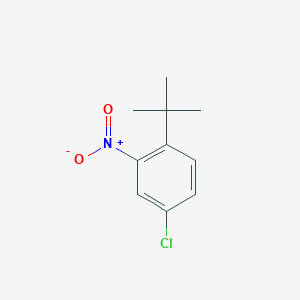
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy group at the sixth position and a methyl group at the second position of the benzimidazole ring, with an ethanone moiety attached at the fifth position.
Méthodes De Préparation
The synthesis of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and appropriate reagents for functional group transformations.
Reaction Conditions: The hydroxy group can be introduced via hydroxylation reactions, while the ethanone moiety can be attached through acylation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized benzimidazole derivatives.
Applications De Recherche Scientifique
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The pathways involved depend on the specific biological activity being studied, such as antimicrobial or anticancer mechanisms.
Comparaison Avec Des Composés Similaires
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid and 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
Uniqueness: The presence of the hydroxy and ethanone groups at specific positions makes this compound unique, contributing to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-(6-hydroxy-2-methyl-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)7-3-8-9(4-10(7)14)12-6(2)11-8/h3-4,14H,1-2H3,(H,11,12) |
Clé InChI |
FMPFCBFEDQIXCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C(=C2)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742788.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11742792.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742808.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B11742821.png)

![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
![2-(Trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-11-amine](/img/structure/B11742836.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B11742849.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B11742850.png)
![1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11742854.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742861.png)
